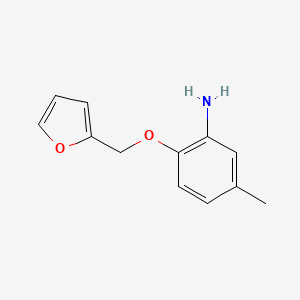

2-(2-Furylmethoxy)-5-methylaniline

Description

Contextualization within Aniline (B41778) and Furan (B31954) Chemical Space

2-(2-Furylmethoxy)-5-methylaniline, with the chemical formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol , is structurally characterized by a p-toluidine (B81030) (5-methylaniline) core linked to a furan ring through a methoxy (B1213986) bridge. acs.orgtandfonline.com This unique combination situates the molecule at the intersection of two significant classes of organic compounds: anilines and furans.

Anilines and their derivatives are fundamental building blocks in a vast array of chemical syntheses, renowned for their utility in the production of dyes, polymers, and pharmaceuticals. researchgate.net The amino group attached to the aromatic ring imparts nucleophilic character and allows for a wide range of chemical modifications. The presence of a methyl group on the aniline ring, as seen in the 5-methylaniline portion of the target molecule, can influence its electronic properties and reactivity.

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and biologically active compounds. jocpr.comijabbr.com Furfural, an aldehyde derivative of furan, is a key renewable platform chemical derived from biomass, and its derivatives are used in a multitude of applications, including the synthesis of solvents, polymers, and pharmaceuticals. wikipedia.orgresearchgate.net The ether linkage (furylmethoxy group) in this compound introduces flexibility and potential for specific interactions with biological targets.

The electronic properties of copolymers containing aniline and furan have been a subject of theoretical studies, suggesting that the combination of these rings can lead to materials with interesting conductive and optical properties. physchemres.org The specific arrangement of the furan, ether, and aniline components in this compound dictates its three-dimensional shape, polarity, and potential for hydrogen bonding, all of which are critical determinants of its chemical behavior and biological activity.

Overview of Research Potential and Scholarly Contributions

While dedicated research on this compound is limited, its structural components suggest significant research potential in several areas, primarily in medicinal chemistry and materials science. The presence of both a substituted aniline and a furan ring, connected by an ether linkage, creates a scaffold that could be explored for various pharmacological activities.

Furan derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.org Similarly, many aniline derivatives are key components in drug discovery. Therefore, this compound could serve as a lead compound for the development of new therapeutic agents. For instance, studies on other furan-containing compounds have demonstrated their potential as antibacterial and anticancer agents. nih.gov

The synthesis of this compound itself presents an interesting academic challenge. Established methods for ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, provide viable routes. The Williamson ether synthesis typically involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orglibretexts.org In the context of this molecule, this could involve the reaction of the sodium salt of 2-amino-4-methylphenol (B1222752) with furfuryl chloride. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers and could potentially be adapted for the synthesis of this aryl furfuryl ether. acs.orgtandfonline.comrsc.orgarkat-usa.orgorganic-chemistry.org The etherification of furfuryl alcohol is another relevant synthetic strategy that has been explored using various catalysts. rsc.orgrsc.org

Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a deeper understanding of its structural and electronic properties. Subsequent investigations into its reactivity and potential as a precursor for more complex molecules could open up new avenues for chemical innovation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 946715-63-5 | acs.orgtandfonline.com |

| Molecular Formula | C₁₂H₁₃NO₂ | tandfonline.com |

| Molecular Weight | 203.24 g/mol | acs.orgtandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISSTFLQWATCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274471 | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-63-5 | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Furylmethoxy 5 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections

A logical approach to the synthesis of 2-(2-Furylmethoxy)-5-methylaniline begins with a retrosynthetic analysis. The most prominent functional group for disconnection is the ether linkage. This C-O bond can be disconnected using the principles of the Williamson ether synthesis, a classic and reliable method for forming ethers. wikipedia.orgwikipedia.orgacs.org This disconnection reveals two key precursor molecules: 2-amino-4-methylphenol (B1222752) and a reactive derivative of furfuryl alcohol, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan (B1335360).

This strategic choice is advantageous because it simplifies the complex target molecule into two more readily accessible starting materials. The Williamson ether synthesis is generally favored when one of the components is a primary halide, which is the case with furfuryl halides, thus minimizing the potential for competing elimination reactions. masterorganicchemistry.com

Development of Key Precursor Syntheses

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Synthesis of 2-Amino-4-methylphenol

A common and effective route to 2-amino-4-methylphenol starts from the commercially available 4-methylphenol (p-cresol). The synthesis involves a two-step process:

Nitration: 4-methylphenol is first nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and methyl groups favor the formation of 4-methyl-2-nitrophenol (B89549).

Reduction: The nitro group of 4-methyl-2-nitrophenol is then reduced to an amino group to yield the desired 2-amino-4-methylphenol. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or chemical reduction with reagents like iron in acidic media or sodium dithionite.

Synthesis of 2-(Halomethyl)furans

The second key precursor, a 2-(halomethyl)furan, is typically prepared from furfuryl alcohol. Furfuryl alcohol, which can be derived from renewable biomass sources, serves as a green starting material. frontiersin.org The conversion to 2-(chloromethyl)furan or 2-(bromomethyl)furan can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or a combination of a trialkylphosphine and a carbon tetrahalide can be employed for this transformation. Care must be taken during this step as furfuryl halides can be unstable.

Optimization of Reaction Conditions for High Yield and Selectivity

The core of the synthesis is the Williamson ether synthesis, coupling the two precursors. To maximize the yield and selectivity of this compound, several reaction parameters must be carefully optimized.

The reaction involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-methylphenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the furfuryl halide in an SN2 reaction. numberanalytics.com

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for complete deprotonation of the phenol (B47542). masterorganicchemistry.com Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can also be used, often in conjunction with phase-transfer catalysts. wikipedia.orgbyjus.com | The choice of base influences the reaction rate and can affect the chemoselectivity, particularly the potential for N-alkylation of the amino group. Strong, non-nucleophilic bases are often preferred. |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the phenoxide and do not interfere with the nucleophilicity of the anion. wikipedia.orgnumberanalytics.com | The solvent choice can significantly impact the reaction rate. Protic solvents are generally avoided as they can solvate the phenoxide, reducing its nucleophilicity. |

| Temperature | The reaction is typically conducted at temperatures ranging from room temperature to moderate heating (50-100 °C). byjus.com | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through side reactions. |

| Catalyst | Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be employed, especially when using inorganic bases in a two-phase system. wikipedia.orgacs.org | PTCs facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the furfuryl halide, thereby increasing the reaction rate. capes.gov.bracs.org |

Careful control of these parameters is crucial to favor O-alkylation over the potential side reaction of N-alkylation at the amino group of the aniline (B41778) derivative.

Exploration of Alternative Synthetic Pathways

While the Williamson ether synthesis is a primary route, other methods for forming the aryl ether bond can be considered.

Ullmann Condensation: The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgacs.org In this context, one could envision coupling 2-amino-4-methylphenol with a 2-halofuran derivative. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications using ligands can allow for milder reaction conditions. mdpi.comnih.gov

Buchwald-Hartwig Amination/Ether Synthesis: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N and C-O bonds. organic-chemistry.orgcapes.gov.br A possible alternative could involve the coupling of an amine with a functionalized furan (B31954) derivative or the coupling of a phenol with a functionalized aniline. The choice of ligands is critical for the success of these reactions. youtube.comorgsyn.org These methods often offer high functional group tolerance and milder reaction conditions compared to the classical Ullmann reaction.

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. sigmaaldrich.comacs.org

Atom Economy: The Williamson ether synthesis, while effective, has a moderate atom economy as it generates a salt byproduct. scranton.edu Alternative catalytic routes that minimize waste are preferable.

Use of Renewable Feedstocks: The use of furfuryl alcohol, derived from biomass, as a precursor for the furan moiety is a key green aspect of this synthesis. frontiersin.org

Safer Solvents: The choice of solvents is critical. Green chemistry encourages the use of safer solvents like water, ethanol, or supercritical CO₂. shaalaa.comwordpress.comreagent.co.uk While the Williamson ether synthesis often employs polar aprotic solvents, exploring the use of greener alternatives or solvent-free conditions is a valuable goal. researchgate.netmsu.edu

Catalysis: The use of catalytic methods, such as phase-transfer catalysis in the Williamson synthesis or the transition-metal-catalyzed alternative routes, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. acs.org

By considering these principles throughout the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2 2 Furylmethoxy 5 Methylaniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, a substituted aminobenzene ring, is a hub of chemical reactivity. The amino group (-NH2), the furylmethoxy group (-OCH2-furan), and the methyl group (-CH3) all influence the electron density and regioselectivity of reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group and, to a lesser extent, the alkoxy and methyl groups. chemistrysteps.commasterorganicchemistry.com The amino group is a powerful ortho-, para-director, as are the alkoxy and methyl groups. libretexts.orgchemistrytalk.orgpressbooks.pub

In 2-(2-Furylmethoxy)-5-methylaniline, the substituents are located at positions 1 (-NH2), 2 (-OCH2-furan), and 5 (-CH3). The positions available for substitution are C4 and C6. Both the primary amino group and the secondary furylmethoxy group strongly direct incoming electrophiles to the C4 (para) and C6 (ortho) positions. The methyl group at C5 also directs ortho and para, reinforcing the activation of the C4 and C6 positions. Consequently, electrophilic attack is overwhelmingly favored at these two sites. Due to the high reactivity of the ring, reactions such as halogenation can often proceed without a catalyst and may lead to polysubstitution if not carefully controlled. libretexts.orglibretexts.orgmsu.edu

| Reaction | Reagents | Major Products | Comments |

|---|---|---|---|

| Bromination | Br2 in a non-polar solvent (e.g., CCl4) | 4-Bromo-2-(2-furylmethoxy)-5-methylaniline and 6-Bromo-2-(2-furylmethoxy)-5-methylaniline | Reaction is typically rapid. Polysubstitution is possible with excess bromine or in polar solvents. libretexts.org |

| Nitration | HNO3/H2SO4 (low temperature) | 4-Nitro-2-(2-furylmethoxy)-5-methylaniline and 6-Nitro-2-(2-furylmethoxy)-5-methylaniline | Strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director and deactivating. This can lead to a mixture of products and significant oxidation. libretexts.org Protection of the amino group as an amide is often employed. libretexts.org |

| Sulfonation | Fuming H2SO4 | 4-Amino-5-(2-furylmethoxy)-2-methylbenzenesulfonic acid | The initial product is the anilinium salt, which upon heating rearranges to the sulfonic acid, predominantly at the less sterically hindered para position. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl3 or RCOCl/AlCl3 | Reaction is not feasible. | The Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino group, deactivating the ring towards substitution. libretexts.orglibretexts.org |

Acylation and Alkylation Reactions at the Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for straightforward acylation and alkylation reactions.

Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, readily forms the corresponding amide (e.g., N-(2-(2-furylmethoxy)-5-methylphenyl)acetamide). This transformation is synthetically valuable as it converts the highly activating amino group into a moderately activating N-acetyl group. doubtnut.comquora.com This reduction in reactivity prevents overreaction and oxidation during subsequent electrophilic aromatic substitution reactions like nitration. libretexts.org The amide can later be hydrolyzed back to the amine under acidic or basic conditions.

Alkylation: The nitrogen can also be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, with the potential for the reaction to proceed to form secondary and tertiary amines, and even quaternary ammonium salts.

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation (Acetylation) | Acetic anhydride, (CH3CO)2O | N-(2-(2-furylmethoxy)-5-methylphenyl)acetamide |

| Alkylation (Methylation) | Methyl iodide, CH3I | 2-(2-Furylmethoxy)-N,5-dimethylaniline (Secondary Amine) and 2-(2-Furylmethoxy)-N,N,5-trimethylaniline (Tertiary Amine) |

Oxidative and Reductive Transformations

Anilines are generally susceptible to oxidation, and this compound is no exception. The electron-rich aromatic ring is sensitive to oxidizing agents, which can lead to the formation of a complex mixture of colored polymeric products. cdnsciencepub.com The oxidation can be initiated by air, light, or chemical oxidants. The specific products are highly dependent on the reaction conditions. For instance, controlled oxidation can yield products like azoxybenzenes or nitrobenzenes. acs.org The oxidation potential is influenced by the nature and position of substituents on the ring. umn.edu

While the aniline moiety itself is already in a reduced state, reductive transformations are relevant for its derivatives. For example, if a nitro group is introduced onto the ring via nitration (as described in 3.1.1), it can be readily reduced to an amino group using standard reducing agents like Sn/HCl, H2/Pd, or Fe/HCl. This provides a synthetic route to diamine derivatives of the parent molecule.

Reactivity of the Furylmethoxy Substituent

The furylmethoxy group consists of a furan (B31954) ring connected to the aniline moiety via a methylene (B1212753) ether linkage. Both the furan ring and the ether bond are sites of potential chemical reactions.

Reactions Involving the Furan Ring System

The furan ring is an electron-rich, five-membered aromatic heterocycle. It readily undergoes electrophilic substitution, with a reactivity significantly greater than that of benzene (B151609). chemicalbook.compearson.com The preferred site of attack is the C2 (or C5) position, as the carbocation intermediate is better stabilized by resonance compared to attack at C3 or C4. pearson.comquora.comyoutube.com In this compound, the furan ring is already substituted at the C2 position. Therefore, further electrophilic substitution on the furan ring would be expected to occur at the C5 position.

The furan ring can also participate as the diene component in Diels-Alder reactions. rsc.org The reactivity of furan in these [4+2] cycloadditions is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene. acs.org However, the reaction is often reversible, and the stability of the resulting oxabicycloheptene adduct can be a critical factor. rsc.orgnih.gov

| Reaction Type | Reagents | Predicted Major Product | Comments |

|---|---|---|---|

| Electrophilic Substitution (Vilsmeier-Haack) | POCl3, DMF | Forms the 5-formyl derivative on the furan ring. | A mild method for introducing a formyl group onto electron-rich heterocycles. |

| Diels-Alder Cycloaddition | Maleic anhydride | [4+2] cycloaddition product (an oxabicycloheptene derivative). | The reaction is often reversible and may require heat or pressure. The stereoselectivity (endo/exo) depends on reaction conditions. acs.org |

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound is a type of benzylic ether, which is susceptible to cleavage under certain conditions.

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. libretexts.org The reaction mechanism typically involves the initial protonation of the ether oxygen to form an oxonium ion, which is a good leaving group. libretexts.org A nucleophile (Br- or I-) then attacks one of the adjacent carbon atoms. In this specific molecule, the C-O bond between the oxygen and the furfuryl CH2 group is benzylic-like and prone to cleavage. The attack of the nucleophile would occur at the furfuryl carbon, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions. libretexts.orgnih.gov This cleavage would result in the formation of 2-amino-4-methylphenol (B1222752) and 2-(halomethyl)furan.

Hydrogenolysis: Benzylic ethers can also be cleaved by catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst). This reductive cleavage method is generally milder than acidic cleavage and would yield 2-amino-4-methylphenol and 2-methylfuran. atlanchimpharma.com

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic Cleavage | Concentrated HBr or HI, heat | 2-Amino-4-methylphenol and 2-(bromomethyl)furan (B1335360) or 2-(iodomethyl)furan |

| Hydrogenolysis | H2, Pd/C | 2-Amino-4-methylphenol and 2-Methylfuran |

Intramolecular Reaction Pathways

The most probable intramolecular reaction pathway for this compound involves an acid-catalyzed intramolecular electrophilic aromatic substitution, akin to a Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This reaction would lead to the formation of a new heterocyclic ring system.

Acid-Catalyzed Intramolecular Cyclization:

Under acidic conditions, the ether oxygen of this compound can be protonated, transforming the furylmethoxy group into a good leaving group (furfuryl alcohol). Subsequent cleavage of the C-O bond would generate a resonance-stabilized furfuryl cation. This electrophilic intermediate can then attack the electron-rich 5-methylaniline ring.

The aniline moiety, being an activated aromatic system, directs the electrophilic attack to the ortho and para positions relative to the amino group. In this specific substrate, the para position is blocked. The position ortho to the amino group and meta to the methyl group is sterically hindered by the adjacent ether linkage. Therefore, the most likely site of attack is the position ortho to the amino group and para to the methyl group, leading to the formation of a six-membered ring. This type of cyclization is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com The final step would involve the loss of a proton to restore the aromaticity of the aniline ring, yielding a furan-fused tetrahydroquinoline derivative.

The general preference for the formation of five- or six-membered rings in such intramolecular reactions suggests that cyclization is a highly plausible pathway. wikipedia.org

Mechanistic Investigations of Key Transformations

A detailed mechanistic investigation of the proposed intramolecular cyclization of this compound would involve several key steps, elucidated through analogy with established reaction mechanisms.

Formation of the Electrophile:

The reaction is initiated by the protonation of the ether oxygen by an acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid). This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of furfuryl alcohol and a resonance-stabilized secondary carbocation on the benzylic carbon of the furan ring. The stability of this furfuryl cation is crucial for the reaction to proceed.

Electrophilic Aromatic Substitution:

The generated furfuryl cation acts as the electrophile in an intramolecular Friedel-Crafts-type reaction. rsc.orgnih.gov The π-electrons of the electron-rich aniline ring act as the nucleophile, attacking the carbocation. The regioselectivity of this attack is governed by the electronic effects of the amino and methyl substituents on the aniline ring. The amino group is a strong activating group and is ortho-, para-directing, while the methyl group is a weaker activating group and is also ortho-, para-directing. The concerted effect of these two groups strongly favors the attack at the position ortho to the amino group and para to the methyl group.

Aromatization:

The attack of the aniline ring on the furfuryl cation leads to the formation of a non-aromatic cyclohexadienyl cation intermediate, often referred to as a sigma complex or Wheland intermediate. A base (which could be the conjugate base of the acid catalyst or a solvent molecule) then abstracts a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the aniline ring and results in the final cyclized product.

The proposed mechanism is summarized in the following scheme:

Protonation of the ether oxygen.

Cleavage of the C-O bond to form a furfuryl cation.

Intramolecular electrophilic attack by the aniline ring.

Deprotonation to restore aromaticity.

To provide a comprehensive understanding, the following table outlines the key steps and intermediates in the proposed intramolecular cyclization.

| Step | Description | Intermediate |

| 1 | Protonation of the ether oxygen by an acid catalyst. | Protonated ether |

| 2 | Cleavage of the C-O ether bond. | Furfuryl cation and 5-methylaniline |

| 3 | Intramolecular electrophilic attack of the aniline ring on the furfuryl cation. | Cyclohexadienyl cation (sigma complex) |

| 4 | Deprotonation and rearomatization. | Fused heterocyclic product |

Further mechanistic studies could involve isotopic labeling to trace the path of the atoms throughout the reaction, as well as computational studies to model the transition states and intermediates to determine the reaction's energy profile. The influence of different acid catalysts and reaction conditions on the reaction rate and product distribution would also be a key area of investigation. While no direct studies on this compound have been found, the body of literature on similar systems strongly supports the plausibility of these intramolecular pathways. nih.govnih.gov

Design, Synthesis, and Characterization of Derivatives and Analogues of 2 2 Furylmethoxy 5 Methylaniline

Rational Design Principles for Structural Modification

The rational design of derivatives of 2-(2-furylmethoxy)-5-methylaniline is guided by established medicinal chemistry principles to modulate its physicochemical and biological properties. Structural modifications are planned to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule.

Key areas for modification include:

The Furan (B31954) Ring: The furan ring is a common pharmacophore found in many bioactive compounds. nih.gov Its oxygen atom can act as a hydrogen bond acceptor. Modifications can include introducing substituents at the 3, 4, or 5-positions of the furan ring to alter its electronic nature and steric profile.

The Methoxy (B1213986) Linker: The ether linkage (-O-CH₂-) provides flexibility, allowing the furan and aniline (B41778) rings to adopt various spatial orientations. The length of this linker can be extended or shortened, or it can be replaced with more rigid or flexible groups (e.g., thioether, amide, or sulfone) to investigate the impact of conformational freedom.

These design principles allow for the systematic development of new molecules with potentially enhanced performance in specific applications.

Diversity-Oriented Synthesis Approaches for Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules, which is essential for discovering new lead compounds in drug discovery. digitellinc.comacs.org For the this compound scaffold, a DOS approach would enable the rapid generation of a library of analogues.

A plausible DOS strategy could involve a convergent synthesis where the three key fragments (furan, linker, and aniline) are assembled in the final steps. For instance:

Preparation of Functionalized Building Blocks: A set of substituted 2-furfuryl halides or alcohols could be prepared. Concurrently, a library of variously substituted 2-aminophenols would be synthesized.

Parallel Synthesis: The library of 2-aminophenols can be reacted in parallel with the collection of furfuryl derivatives, typically via a Williamson ether synthesis, to generate a grid of final compounds.

Further Diversification: The resulting library can be further diversified. For example, palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination could be applied if appropriate handles (e.g., halides) are incorporated into the furan or aniline rings during the initial synthesis. nih.gov This allows for the introduction of a wide range of substituents at specific positions. nih.govacs.org

This approach facilitates the exploration of a broad chemical space around the core scaffold, maximizing the chances of identifying compounds with desired properties. acs.org

Targeted Synthesis of Bioisosteric and Conformationally Restricted Analogues

Beyond generating diversity, targeted synthesis focuses on creating specific analogues with predicted improvements, such as enhanced metabolic stability or target-binding affinity. This often involves bioisosteric replacement and conformational restriction.

Bioisosteric Replacement: Bioisosterism involves substituting a functional group with another that retains similar biological activity but may offer improved pharmacokinetic or pharmacodynamic properties. nih.gov It is a key tactic in drug design. baranlab.org

Furan Ring Analogues: The furan ring can be replaced by other five-membered heterocycles like thiophene, pyrrole, or thiazole. These bioisosteres have different electronic distributions and hydrogen-bonding capabilities. For instance, replacing the furan with a 1,3,4-oxadiazole (B1194373) ring is a common strategy, as this moiety can act as a bioisostere for esters and amides. acs.orgacs.org

Aniline Ring Analogues: The aniline moiety can be replaced with other aromatic systems, such as aminopyridines or aminopyrimidines, to alter basicity, solubility, and potential metabolic pathways. nih.gov

Conformationally Restricted Analogues: Reducing the flexibility of a molecule can lock it into an active conformation, which can lead to increased potency and selectivity.

For this compound, conformational restriction can be achieved by creating a new ring that incorporates the ether linkage. For example, an intramolecular cyclization could form a dihydrofuro[2,3-b]quinoline or a similar tricyclic system. nih.gov This would fix the relative orientation of the furan and aniline rings, providing valuable SAR information. nih.gov

Advanced Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR, UV-Vis)

Unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic methods is employed to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework. researchgate.netresearchgate.net For the parent compound, specific chemical shifts and coupling patterns are expected for the protons on the furan and aniline rings, the methylene (B1212753) bridge, and the methyl group. chemicalbook.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to make definitive assignments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing the loss of specific fragments, such as the furfuryl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretches of the ether (around 1000-1300 cm⁻¹), and C=C stretches of the aromatic rings (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of the conjugated aromatic and furan systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Justification |

| -CH₃ | ~2.25 (s) | ~20.5 | Typical for an aryl methyl group. |

| -NH₂ | ~3.70 (br s) | - | Broad signal, position is concentration-dependent. |

| -O-CH₂- | ~5.05 (s) | ~66.0 | Methylene protons adjacent to an oxygen and a furan ring. |

| Furan H-5 | ~7.40 (d) | ~143.0 | Proton on furan adjacent to oxygen. |

| Furan H-3 | ~6.35 (d) | ~110.5 | Proton on furan beta to oxygen. |

| Furan H-4 | ~6.40 (dd) | ~110.8 | Proton on furan coupled to H-3 and H-5. |

| Furan C-2 | - | ~151.0 | Carbon of the furan ring attached to the methoxy group. |

| Aniline H-3 | ~6.70 (d) | ~114.0 | Aromatic proton ortho to the amino group. |

| Aniline H-4 | ~6.75 (dd) | ~118.0 | Aromatic proton meta to both substituents. |

| Aniline H-6 | ~6.60 (s) | ~110.0 | Aromatic proton between the two substituents. |

| Aniline C-1 | - | ~138.0 | Carbon attached to the amino group. |

| Aniline C-2 | - | ~146.0 | Carbon attached to the ether linkage. |

| Aniline C-5 | - | ~130.0 | Carbon attached to the methyl group. |

Note: These are predicted values and may vary in experimental conditions.

X-ray Crystallography and Solid-State Structural Elucidation

While spectroscopic methods provide structural information in solution, single-crystal X-ray crystallography offers definitive proof of structure and reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov

To perform this analysis, a high-quality single crystal of the compound is grown, typically by slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all non-hydrogen atoms can be determined.

This technique provides invaluable data, including:

Bond Lengths and Angles: Precise measurements that can indicate electronic effects like conjugation.

Torsional Angles: The dihedral angle between the plane of the furan ring and the benzene (B151609) ring is a key conformational parameter.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the -NH₂ group) and π-π stacking interactions that dictate the crystal packing.

This solid-state structural information is crucial for understanding the molecule's intrinsic conformation and for computational modeling studies, such as molecular docking.

Chromatographic and Advanced Separation Methodologies for Purity Assessment

Ensuring the purity of a synthesized compound is paramount. Chromatographic techniques are the primary methods used for both the purification of reaction products and the final assessment of purity.

Flash Column Chromatography: This is the standard method for purifying multigram quantities of compounds in a synthesis lab. A silica (B1680970) gel or alumina (B75360) stationary phase is used, and a solvent system (mobile phase) of appropriate polarity is chosen to separate the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A small amount of the sample is injected onto a column (e.g., a reverse-phase C18 column), and the components are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector set to a wavelength where the compound absorbs strongly, quantifies the components. Purity is often reported as a percentage of the total peak area.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography.

By using these advanced separation methodologies, researchers can ensure that the characterized compound is of high purity, which is essential for the reliability of any subsequent studies.

Computational and Theoretical Investigations of 2 2 Furylmethoxy 5 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like 2-(2-Furylmethoxy)-5-methylaniline. These methods can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.

Detailed research findings would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations. For this compound, the electron-donating nature of the methoxy (B1213986) and amino groups, combined with the aromatic furan (B31954) and aniline (B41778) rings, would likely result in a relatively high-energy HOMO and a low-energy LUMO, leading to a moderate energy gap.

The molecular electrostatic potential (MEP) is another key property derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms, as well as the furan and aniline rings, would be expected to be electron-rich regions, susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -789.123 Hartrees |

Note: These values are illustrative and would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for verification.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its flexible bonds.

Table 2: Hypothetical Conformational Analysis Data for Key Dihedral Angles

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) |

| C(furan)-C-O-C(phenyl) | 0 | 5.2 (Eclipsed) |

| 60 | 1.5 | |

| 120 | 2.8 | |

| 180 | 0.0 (Staggered - Global Minimum) | |

| C(phenyl)-C-N-H | 0 | 3.1 (Eclipsed) |

| 60 | 0.8 | |

| 120 | 1.9 | |

| 180 | 0.2 (Staggered - Local Minimum) |

Note: These values are hypothetical and represent a simplified energetic profile. Actual conformational analysis would involve more complex scans and consideration of solvent effects.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for modeling the high-energy transition states that govern reaction rates. For this compound, potential reactions of interest could include oxidation of the aniline or furan rings, electrophilic substitution, or metabolic transformations.

By modeling the geometries and energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the sites most susceptible to electrophilic attack could be predicted by examining the regions of highest electron density (from MEP maps) and then modeling the reaction pathways for substitution at those sites.

Table 3: Hypothetical Reaction Profile for Electrophilic Bromination at the Aniline Ring

| Species | Relative Energy (kcal/mol) |

| Reactants (Aniline derivative + Br₂) | 0.0 |

| Sigma Complex (Intermediate) | +12.5 |

| Transition State | +25.8 |

| Products (Brominated aniline + HBr) | -5.7 |

Note: This is a simplified, hypothetical example. Actual reaction modeling would involve locating the precise transition state structure and including solvent effects.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis provides a static picture of the energetic landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in water).

For this compound, an MD simulation would provide insights into its conformational flexibility in solution. It could reveal the preferred conformations, the frequency of transitions between different conformational states, and the extent of intramolecular hydrogen bonding. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Table 4: Hypothetical Data from a 100 ns Molecular Dynamics Simulation in Water

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| C(furan)-C-O-C(phenyl) | 175.4 | 15.2 |

| C(phenyl)-C-N-H | 178.1 | 10.5 |

| O-C(phenyl)-C(methyl)-H | 58.9 | 25.8 |

Note: These values are illustrative of the type of data obtained from an MD simulation, showing the average conformation and the degree of flexibility around key bonds.

In Silico Prediction of Reactivity and Stability

For example, Fukui functions or local softness indices can be calculated to identify the most nucleophilic and electrophilic sites within this compound. The stability of the molecule can be assessed by calculating its heat of formation or by analyzing its bond dissociation energies. These predictions are valuable for understanding the molecule's potential degradation pathways and its shelf-life.

Table 5: Hypothetical In Silico Reactivity and Stability Data

| Parameter | Value/Prediction |

| Most Nucleophilic Site | N atom of the aniline group |

| Most Electrophilic Site | C5 position of the furan ring |

| Predicted Heat of Formation (gas phase) | -35.2 kcal/mol |

| Weakest Bond | C(furan)-O bond |

Note: These predictions are based on general chemical principles and would need to be confirmed by specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Computational/Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for this compound has not been identified in the literature, the framework for its development can be described.

To build a QSAR model, a dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding, or toxicity) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed activity.

A hypothetical QSAR model for a series of aniline derivatives might take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 1.5 * (number of H-bond donors) + constant

This equation would suggest that biological activity increases with increasing lipophilicity (LogP) and the number of hydrogen bond donors, and decreases with a higher LUMO energy.

Table 6: Hypothetical Molecular Descriptors for a QSAR Model of Aniline Derivatives

| Descriptor | Description | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient | 3.2 |

| Molecular Weight | Mass of the molecule | 203.24 g/mol |

| Number of H-bond donors | Count of N-H and O-H bonds | 1 |

| Number of H-bond acceptors | Count of N and O atoms | 3 |

| Polar Surface Area | Surface area of polar atoms | 48.5 Ų |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.8 eV |

Note: This represents a selection of descriptors that would be considered in developing a QSAR model. The actual model would depend on the specific biological activity being studied.

Biological Activity and Mechanistic Studies of 2 2 Furylmethoxy 5 Methylaniline and Its Derivatives

In Vitro Assay Development and Screening Strategies

No information available.

Identification and Characterization of Specific Molecular Targets

No information available.

Elucidation of Molecular Mechanisms of Action in Biological Systems

No information available.

Structure-Activity Relationship (SAR) Studies for Biological Effects (Non-Clinical Focus)

No information available.

Design and Application of Chemical Probes for Biological Research

No information available.

Applications of 2 2 Furylmethoxy 5 Methylaniline in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The unique combination of a nucleophilic aniline (B41778), an aromatic furan (B31954), and an ether linkage makes 2-(2-Furylmethoxy)-5-methylaniline a promising building block for the synthesis of complex organic molecules. The aniline moiety provides a reactive site for a variety of transformations, including diazotization, which allows for the introduction of a wide range of functional groups. wikipedia.org This process can convert the amine group into halides, a cyanide group, or a hydroxyl group through Sandmeyer reactions, opening pathways to diverse molecular architectures. wikipedia.org

The presence of these distinct functional groups allows for a stepwise and selective modification of the molecule, making it a valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, aniline derivatives are key components in the synthesis of various biologically active compounds. nih.gov

Incorporation into Functional Polymers and Macromolecular Architectures

The aniline functionality in this compound makes it a prime candidate for the development of novel functional polymers. Polyaniline (PANI) and its derivatives are well-known conductive polymers with applications in various fields. rsc.org By incorporating this compound as a monomer, it is possible to synthesize new PANI derivatives with tailored properties. The furan and methyl substituents on the aniline ring can influence the polymer's solubility, processability, and electronic properties. nih.govrsc.org For example, substituted anilines have been used to create polymers that are soluble in common organic solvents, facilitating their use in film and coating applications. nih.govrsc.org

The furan moiety can also play a crucial role in the properties of the resulting polymer. Furan-containing polymers are known for their unique characteristics and have been investigated for various applications. ijabbr.comresearchgate.netscispace.com The incorporation of the furan ring into the polymer backbone can enhance thermal stability and introduce specific electronic or optical properties. Furthermore, furfural, a derivative of furan, is a renewable feedstock, which aligns with the growing demand for sustainable materials. wikipedia.orgcsic.es The ether linkage provides flexibility to the polymer chain, which can affect its morphology and mechanical properties.

| Monomer Functional Group | Potential Polymer Property | Relevant Research Finding |

| Substituted Aniline | Enhanced Solubility, Modified Electronic Properties | Polymers from substituted anilines show solubility in common organic solvents. nih.govrsc.org |

| Furan Ring | Thermal Stability, Unique Electronic/Optical Properties | Furan-containing polymers are explored for specialty applications. ijabbr.comresearchgate.netscispace.com |

| Ether Linkage | Increased Flexibility, Influence on Morphology | Ether linkages can modify the physicochemical properties of molecules. numberanalytics.com |

Development of Optoelectronic or Sensing Materials

The conjugated system formed by the aniline and furan rings suggests that this compound could be a valuable component in the design of optoelectronic and sensing materials. Furan-containing conjugated polymers have recently gained attention for their promising applications in organic electronics. researchgate.net These materials can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. spiedigitallibrary.orgacs.orgmdpi.com The substitution pattern on the aniline ring can be used to fine-tune the electronic energy levels and, consequently, the optical properties of the resulting materials. acs.org

Furthermore, aniline and furan derivatives have been independently explored for the development of chemical sensors. Polyaniline-based sensors have shown high sensitivity to various analytes, including moisture and ammonia. nih.govrsc.orgresearchgate.net The sensing mechanism often relies on changes in the polymer's conductivity or optical properties upon interaction with the analyte. Furan derivatives have also been utilized in colorimetric and fluorescent sensors for the detection of ions and amines. encyclopedia.pubresearchgate.net Therefore, polymers or discrete molecules derived from this compound could potentially act as chemosensors, where the furan or aniline moiety interacts with the target analyte, leading to a detectable signal.

Applications in Ligand Design for Catalysis

The nitrogen atom of the aniline group and the oxygen atom of the furan ring in this compound make it a potential bidentate or monodentate ligand for metal catalysts. Aniline derivatives are widely used as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling and C-H activation reactions. nih.govnih.gov The electronic and steric properties of the aniline can be readily modified by substituents, which in turn influences the reactivity and selectivity of the catalyst. The presence of the furylmethoxy group could provide a secondary coordination site, potentially leading to enhanced catalytic activity or novel reactivity.

Ether linkages can also participate in coordination to metal centers, although they are generally considered weak ligands. wikipedia.org However, in certain contexts, the coordination of an ether can be crucial for the stability and performance of a catalyst. The combination of the "soft" nitrogen donor from the aniline and the "hard" oxygen donors from the ether and furan moieties could lead to interesting coordination chemistry and catalytic applications. For instance, ligands with both sulfur and oxygen donors have been shown to be effective in promoting challenging C-H olefination reactions. nih.gov

Contribution to New Methodologies in Organic Synthesis

The unique reactivity of the furan and aniline moieties within a single molecule could be exploited to develop new methodologies in organic synthesis. The furan ring can participate in a variety of transformations that are not typical for simple aromatic systems. acs.orgwikipedia.org For example, the Diels-Alder reaction of furans is a powerful tool for the construction of complex, three-dimensional structures. acs.org

Aniline derivatives can act as nucleophilic catalysts in certain reactions, such as the formation of acylhydrazones. rsc.org The aniline can react with an aldehyde to form a more reactive Schiff base intermediate, which then undergoes further reaction. rsc.org The presence of the furylmethoxy substituent could modulate the nucleophilicity and catalytic activity of the aniline group.

Furthermore, the combination of these reactive sites could enable novel tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. This can lead to a more efficient and atom-economical synthesis of complex target molecules. The development of new synthetic methods based on readily available starting materials like this compound is a key area of research in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Furylmethoxy)-5-methylaniline?

- Methodological Answer : Synthesis can be optimized using a sealed-tube reaction with ethanol as the solvent and KOH as the base. For example, a reaction mixture containing 0.50 mmol of the precursor, 20 mmol KOH, and 10 mL ethanol heated at 80°C for 24 hours yields high conversion rates. Post-reaction, dilution with water followed by extraction with ethyl acetate (4 × 20 mL) and purification via silica gel column chromatography (n-hexane/EtOAc 5:1) achieves >90% purity . Key parameters include temperature control (±2°C), solvent polarity, and column chromatography eluent ratios.

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and aromatic ring environments. For instance, furylmethoxy protons typically resonate at δ 6.2–6.8 ppm, while methyl groups on the aniline ring appear near δ 2.3 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak aligns with the theoretical mass (e.g., CHNO: 203.0946 g/mol).

- Infrared (IR) Spectroscopy : Identify functional groups, such as N-H stretches (~3400 cm) and furan C-O-C vibrations (~1250 cm) .

Q. What solvents are compatible with this compound for solubility testing?

- Methodological Answer : Solubility can be screened in polar aprotic (e.g., methanol, ethyl acetate) and non-polar solvents (e.g., isopropyl ether). Empirical data from related aniline derivatives suggest moderate solubility in methanol (+), ethyl acetate (+), and limited solubility in isopropyl ether (+) . For quantitative analysis, prepare saturated solutions at 25°C, filter, and measure concentration via UV-Vis spectroscopy at λmax ≈ 270 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate findings using complementary techniques. For example:

- If NMR signals overlap, employ - HSQC to assign carbon-proton correlations.

- Use 2D NOESY to confirm spatial proximity of substituents (e.g., furylmethoxy and methyl groups).

- Compare experimental IR bands with computational simulations (e.g., DFT-based frequency calculations) .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store samples at –20°C under inert gas (N) to prevent oxidation.

- Light Sensitivity : Conduct accelerated degradation tests using UV light (254 nm) and monitor via HPLC for byproduct formation.

- Solvent Compatibility : Avoid prolonged exposure to acidic solvents (e.g., lactic acid) due to potential ether bond cleavage .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density (e.g., HOMO/LUMO surfaces), identifying reactive sites. The furan ring’s electron-rich nature may favor electrophilic substitution at the 5-position.

- Simulate transition states for common reactions (e.g., Friedel-Crafts alkylation) using software like Gaussian or ORCA. Compare activation energies to prioritize synthetic routes .

Q. What purification methods are viable for scaling up this compound synthesis?

- Methodological Answer :

- Column Chromatography : Effective for lab-scale purification but time-intensive. Optimize stationary phase (e.g., silica gel vs. C18 reverse-phase) and gradient elution.

- Recrystallization : Screen solvent pairs (e.g., ethanol/water) to maximize yield and purity. Monitor crystal formation via polarized light microscopy.

- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 18 mmHg) can isolate the product .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s compatibility with common reagents?

- Methodological Answer :

- Reagent Matrix Testing : Expose the compound to acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., HO) at 25°C and 50°C. Monitor degradation via TLC or LC-MS.

- Kinetic Studies : Plot concentration vs. time under each condition to determine rate constants and degradation pathways .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.